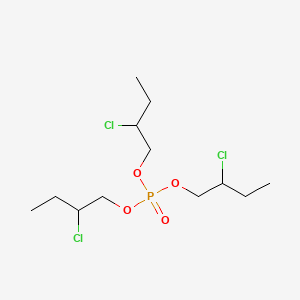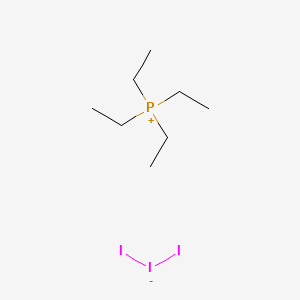
Tetraethylphosphonium triiodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetraethylphosphonium triiodide is an organophosphorus compound characterized by the presence of a phosphonium cation and a triiodide anion
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Tetraethylphosphonium triiodide can be synthesized through the reaction of tetraethylphosphonium bromide with iodine in an appropriate solvent. The reaction typically involves the following steps:
- Dissolution of tetraethylphosphonium bromide in a solvent such as acetonitrile.
- Addition of iodine to the solution under controlled conditions.
- Stirring the mixture at room temperature until the reaction is complete.
- Isolation of the product by filtration and recrystallization.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent selection, and purification techniques to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Tetraethylphosphonium triiodide undergoes various chemical reactions, including:
Oxidation: The triiodide anion can participate in oxidation reactions, converting to iodine and other iodine-containing species.
Reduction: The compound can be reduced to form lower oxidation state phosphorus compounds.
Substitution: The phosphonium cation can undergo nucleophilic substitution reactions, where the ethyl groups are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or other oxidizing agents can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as halides or alkoxides can be used under appropriate conditions.
Major Products Formed:
Oxidation: Iodine and phosphonium derivatives.
Reduction: Lower oxidation state phosphorus compounds.
Substitution: Substituted phosphonium salts.
Wissenschaftliche Forschungsanwendungen
Tetraethylphosphonium triiodide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of alkyl iodides from alcohols.
Biology: The compound’s ability to release iodine makes it useful in biological studies involving iodine metabolism and thyroid function.
Industry: Used in the synthesis of other organophosphorus compounds and as a catalyst in various chemical processes.
Wirkmechanismus
The mechanism of action of tetraethylphosphonium triiodide involves the interaction of the triiodide anion with target molecules. The triiodide anion can act as an oxidizing agent, transferring iodine atoms to substrates. This process can lead to the formation of iodinated products and the release of iodine, which can further participate in various biochemical and chemical pathways.
Vergleich Mit ähnlichen Verbindungen
Tetraethylphosphonium bromide: Similar cation but different anion, used in different chemical reactions.
Phosphonium iodides: Compounds with similar cationic structures but varying anionic components.
Triiodide salts: Compounds containing the triiodide anion but different cations.
Uniqueness: Tetraethylphosphonium triiodide is unique due to the combination of the tetraethylphosphonium cation and the triiodide anion, which imparts distinct chemical properties and reactivity. Its ability to participate in both oxidation and substitution reactions, along with its applications in various fields, sets it apart from other similar compounds.
Eigenschaften
CAS-Nummer |
73790-48-4 |
|---|---|
Molekularformel |
C8H20I3P |
Molekulargewicht |
527.93 g/mol |
IUPAC-Name |
tetraethylphosphanium;triiodide |
InChI |
InChI=1S/C8H20P.I3/c1-5-9(6-2,7-3)8-4;1-3-2/h5-8H2,1-4H3;/q+1;-1 |
InChI-Schlüssel |
IZYWDTIYLMINNS-UHFFFAOYSA-N |
Kanonische SMILES |
CC[P+](CC)(CC)CC.I[I-]I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4-{3-[4-(Dimethylamino)phenyl]propyl}phenyl)(phenyl)methanone](/img/structure/B14442153.png)
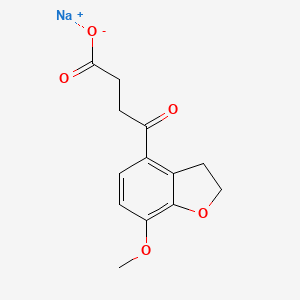
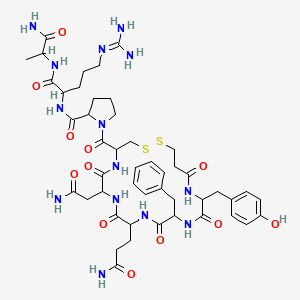
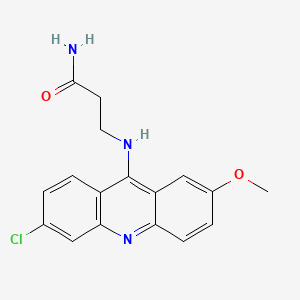
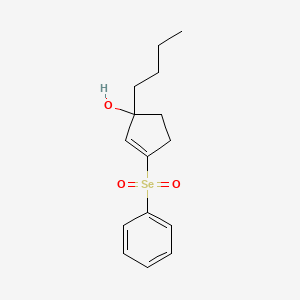
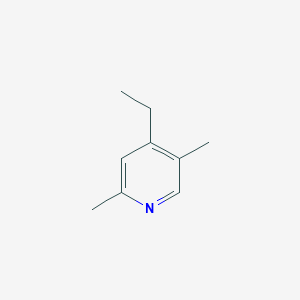
![3-[(4-Hydroxypentyl)(nitroso)amino]propanoic acid](/img/structure/B14442189.png)
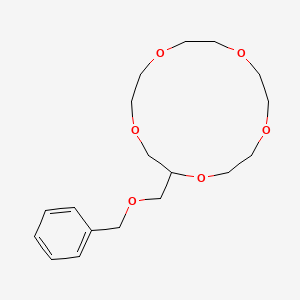
![(5Z)-5,6-dioxido-11,13-dihydrobenzo[c][6,1,2]benzoxadiazonine-5,6-diium](/img/structure/B14442205.png)
![1-{2-Hydroxy-3-[(propan-2-yl)amino]propoxy}-1,2-dihydronaphthalen-1-ol](/img/structure/B14442218.png)
![Dichloro[(chlorodisulfanyl)methoxy]methane](/img/structure/B14442234.png)
![11-Oxa-2,3,8,9-tetraazadispiro[4.0.4~6~.1~5~]undecane](/img/structure/B14442242.png)
